Technical Documentation Center

(1-Aminobutyl)phosphonic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Aminobutyl)phosphonic acid hydrochloride

Core Science & Biosynthesis

Foundational

Phosphonic Acid Bioisosteres: Engineering Non-Proteinogenic Amino Acid Analogues for Therapeutic Intervention

Executive Summary: The Bioisosteric Rationale In the landscape of peptidomimetic drug design, the replacement of a planar carboxylic acid moiety (-COOH) with a tetrahedral phosphonic acid group (-PO H ) represents a fund...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

In the landscape of peptidomimetic drug design, the replacement of a planar carboxylic acid moiety (-COOH) with a tetrahedral phosphonic acid group (-PO


H

) represents a fundamental strategy to engineer transition state analogues (TSAs). While analogues of proteinogenic amino acids (e.g., phosphonoglycine) are well-documented, the frontier of this field lies in phosphonic acid analogues of non-proteinogenic amino acids .

These scaffolds—ranging from cyclic constraints (pipecolic acid analogues) to extended chains (GABA analogues)—offer a dual advantage:

  • Geometric Mimicry: The phosphonate group possesses a tetrahedral geometry that mimics the high-energy transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteases and ligases.

  • Metabolic Stability: The C-P bond is resistant to the hydrolytic enzymes that rapidly degrade C-O-P (phosphate) or C-N (peptide) bonds, granting exceptional half-lives in vivo.

This guide details the mechanistic basis, synthetic architecture, and validated protocols for developing these high-value molecular probes.[1]

Mechanistic Basis: The "Warhead" Concept

The pharmacological potency of aminophosphonates stems from their ability to act as "suicide substrates" or competitive inhibitors.

Tetrahedral Transition State Analogue (TSA) Theory

Enzymes that hydrolyze peptides (proteases) or esters (esterases) proceed through a tetrahedral intermediate where the carbonyl carbon changes hybridization from


 (planar) to 

(tetrahedral).
  • The Mimicry: A phosphonic acid group is stable and inherently tetrahedral (

    
    ). It occupies the enzyme active site, mimicking the geometry of the transition state but preventing the collapse to products.
    
  • Metal Chelation: In zinc-dependent metalloproteases (e.g., MMPs, TACE), the phosphonate oxygens serve as monodentate or bidentate ligands to the catalytic Zn

    
     ion, displacing the water molecule required for hydrolysis.
    
Visualization of Mechanism

The following diagram illustrates the inhibition of a Zinc-Metalloprotease by a phosphonamidate analogue.

G Enzyme Metalloprotease Active Site Zinc Catalytic Zn2+ Enzyme->Zinc Coordinates Complex Enzyme-Inhibitor Dead-End Complex Zinc->Complex Inactivation Substrate Natural Peptide (Planar Carbonyl) TS Tetrahedral Intermediate (Unstable) Substrate->TS Hydrolysis Step 1 TS->Zinc Oxyanion Hole Stabilization Inhibitor Phosphonate Analogue (Stable Tetrahedral) Inhibitor->Enzyme Side Chain Recognition Inhibitor->Zinc Chelation (Strong) Inhibitor->Complex

Figure 1: Mechanism of Action. The phosphonate group acts as a stable "trap," chelating the catalytic Zinc ion and mimicking the transition state geometry.

Synthetic Architectures

Synthesizing non-proteinogenic aminophosphonates requires constructing the C-P bond while controlling the stereochemistry at the


-carbon.
Core Methodologies
MethodReaction TypeKey ApplicationPros/Cons
Kabachnik-Fields 3-Component Condensation

-Aminophosphonates (Linear)
Pro: One-pot, diverse inputs.Con: Often racemic without chiral catalysts.
Pudovik Reaction Addition of H-P(O) to IminesCyclic & Acyclic AnaloguesPro: High stereocontrol with organocatalysts.Con: Requires stable imine precursors.
Michaelis-Arbuzov Alkyl Halide + Phosphite

-Aminoalkylphosphonates
Pro: Excellent for terminal phosphonates (e.g., GABA analogues).Con: Harsh conditions (high heat).
Stereoselective Strategy

For non-proteinogenic targets (e.g., phosphono-proline), the Asymmetric Hydrophosphonylation of Cyclic Imines (Pudovik variant) is the gold standard. This method utilizes chiral Brønsted acids (e.g., BINOL-phosphoric acids) or thiourea organocatalysts to induce enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Phosphonopyrrolidine

Target: A phosphonic acid analogue of Proline (a cyclic, non-proteinogenic scaffold). Rationale: This compound is a specific inhibitor of Proline-specific peptidases and a building block for bioactive peptides. Method: Organocatalytic hydrophosphonylation of a cyclic imine followed by hydrolysis.

Reagents & Equipment
  • Substrate: 3,4-Dihydro-2H-pyrrole (Cyclic imine precursor).

  • Reagent: Diphenyl phosphite (PhO)

    
    P(O)H.
    
  • Catalyst: (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (Chiral Brønsted Acid).

  • Solvent: Toluene (anhydrous).

  • Validation:

    
    P NMR (Critical for monitoring P-C bond formation).
    
Step-by-Step Methodology

Step 1: Catalyst Activation and Addition

  • Flame-dry a 25 mL round-bottom flask under Argon atmosphere.

  • Add the chiral catalyst (5 mol%) and anhydrous Toluene (10 mL).

  • Add 3,4-Dihydro-2H-pyrrole (1.0 mmol) to the solution.

  • Cool the mixture to -30°C to maximize enantioselectivity.

Step 2: Hydrophosphonylation (The Pudovik Step)

  • Add Diphenyl phosphite (1.2 mmol) dropwise over 10 minutes.

  • Stir the reaction at -30°C for 24 hours.

  • In-Process Control: Take an aliquot for

    
    P NMR.
    
    • Expectation: Disappearance of the phosphite signal (~7 ppm) and appearance of the aminophosphonate signal (~20-25 ppm).

Step 3: Workup and Purification

  • Quench with saturated NaHCO

    
     solution.
    
  • Extract with Ethyl Acetate (3 x 15 mL).

  • Dry organic layer over MgSO

    
     and concentrate in vacuo.
    
  • Purify via Flash Chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
    • Result: Diphenyl (S)-pyrrolidin-2-ylphosphonate (Protected intermediate).

Step 4: Global Deprotection (Hydrolysis)

  • Dissolve the protected intermediate in 6M HCl (5 mL).

  • Reflux at 100°C for 6 hours. (Note: This cleaves the phenyl esters).

  • Cool and wash with diethyl ether (to remove phenol byproduct).

  • Concentrate the aqueous layer to dryness.

  • Recrystallize from Water/Ethanol.

    • Final Product:(S)-2-Phosphonopyrrolidine .

Validation Parameters
  • 
    P NMR (D
    
    
    
    O):
    Single peak at
    
    
    16.5 ppm (characteristic of free phosphonic acid).
  • Enantiomeric Excess (ee): Determine via Chiral HPLC (using CROWNPAK CR(+) column) or by derivatization with Mosher's acid chloride. Target >90% ee.

Biological Applications & Case Studies

Neuroactive Agents (GABA Analogues)

Phosphonic analogues of GABA (Gamma-Aminobutyric Acid) are critical in neuroscience.[2]

  • 3-Aminopropylphosphonic acid: An analogue of GABA.

  • Phaclofen: A phosphonic derivative of baclofen.

    • Mechanism:[3] Selective antagonist at GABA

      
       receptors. The phosphonate group mimics the carboxylate of GABA but alters the binding kinetics, preventing receptor activation while blocking the site.
      
Antibacterials (The Alafosfalin Legacy)

While Alafosfalin is an alanine analogue, the principle extends to non-proteinogenic variants.

  • Mechanism: Active transport into the bacterial cell via peptide transporters, followed by intracellular release of the aminophosphonate warhead, which inhibits alanine racemase or ligases involved in cell wall biosynthesis.

Workflow: Synthetic to Therapeutic

Workflow Start Target Identification (e.g., GABA-B Receptor) Design Scaffold Selection (Non-Proteinogenic Backbone) Start->Design Synthesis Asymmetric Synthesis (Pudovik/Kabachnik-Fields) Design->Synthesis Validation In Vitro Assay (Receptor Binding / Ki) Synthesis->Validation Validation->Design If Ki > 1uM (Iterate) Optimization Prodrug Design (Masking PO3H2 for Bioavailability) Validation->Optimization If Ki < 100nM

Figure 2: Development Pipeline. From scaffold selection to prodrug optimization for bioavailability.

References

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids.[4] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Naydenova, E. D., et al. (2010). Aminophosphonic acids and derivatives: Synthesis and biological applications.[2][5] Current Medicinal Chemistry.[6] Link

  • Ordóñez, M., et al. (2009). Stereoselective synthesis of

    
    -aminophosphonates. Chemical Society Reviews. Link
    
  • Pudovik, A. N. (1952). New method of synthesis of esters of phosphonic and phosphinic acids. Doklady Akademii Nauk SSSR.
  • Muchalis, A., & Arbuzov, A. E. (1906). Über die Verbindungen der phosphorigen Säure.[5][7] Berichte der deutschen chemischen Gesellschaft. (Foundational Chemistry).

  • Hirschmann, R., et al. (2009). Phosphonate and Phosphinate Analogues of Peptides as Transition State Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Exploratory

(S)-(1-Aminobutyl)phosphonic Acid: Technical Profile &amp; Applications

This guide details the technical profile, synthesis, and biological applications of (S)-(1-Aminobutyl)phosphonic acid (CAS 82730-39-0), a critical bioisostere used in enzymology and medicinal chemistry. CAS: 82730-39-0 |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and biological applications of (S)-(1-Aminobutyl)phosphonic acid (CAS 82730-39-0), a critical bioisostere used in enzymology and medicinal chemistry.

CAS: 82730-39-0 | Formula: C₄H₁₂NO₃P | MW: 153.12 g/mol

Introduction & Chemical Identity

(1-Aminobutyl)phosphonic acid is the phosphonic acid analogue of the non-proteinogenic amino acid Norvaline (2-aminopentanoic acid). By replacing the planar carboxylic acid moiety (-COOH) of the amino acid with a tetrahedral phosphonic acid group (-PO₃H₂), this compound acts as a stable transition-state mimic for peptide bond hydrolysis.[1]

It is primarily utilized as a probe and competitive inhibitor for metalloproteases, specifically Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN) . The (S)-enantiomer (CAS 82730-39-0) stereochemically corresponds to L-amino acids, making it the biologically active eutomer for enzymes recognizing L-substrates.

Physicochemical Properties[2][3][4]
PropertyValueNotes
IUPAC Name [(1S)-1-aminobutyl]phosphonic acid
Appearance White crystalline powderHygroscopic
Solubility Highly soluble in water; insoluble in organic solvents (EtOH, Acetone)Zwitterionic character
pKa Values pK₁ ≈ 2.3 (Phosphonate), pK₂ ≈ 5.6 (Phosphonate), pK₃ ≈ 10.3 (Ammonium)Exists as a zwitterion at physiological pH
Stability Stable C-P bond; resistant to chemical and enzymatic hydrolysisUnlike phosphate esters, phosphonates are not cleaved by phosphatases

Synthesis & Manufacturing

While racemic synthesis is straightforward, producing the bioactive (S)-enantiomer requires asymmetric induction or resolution.

A. Primary Route: Modified Kabachnik-Fields (Racemic)

For general screening, the "one-pot" condensation of an aldehyde, amine, and phosphite is widely used, followed by hydrolysis.

  • Reagents: Butanal, Acetyl Chloride (or Benzyl Carbamate), Triphenyl Phosphite.

  • Mechanism: Formation of an imine intermediate followed by hydrophosphonylation.[2]

  • Hydrolysis: Acidic reflux (HBr/AcOH) removes protecting groups to yield the free aminophosphonic acid.

B. Enantioselective Synthesis (Targeting CAS 82730-39-0)

To obtain the pure (S)-enantiomer, Asymmetric Hydrogenation or Enzymatic Resolution is required.

Protocol: Asymmetric Hydrogenation (Catalytic)

This method uses a chiral Rhodium catalyst to hydrogenate an


-unsaturated phosphonate precursor.
  • Precursor: Diethyl (1-acetamidobut-1-enyl)phosphonate.

  • Catalyst: [Rh(COD)(R,R)-DuPHOS]OTf.

  • Conditions:

    
     (60 psi), MeOH, 25°C, 24h.
    
  • Yield: >95% ee of the (S)-isomer.

Synthesispathway Start Butanal + Phosphite Source Imine Imine/Enamine Intermediate Start->Imine Kabachnik-Fields Racemic Racemic Aminophosphonate Imine->Racemic Hydrolysis Resolution Chiral Resolution (e.g., Penicillin Acylase) Racemic->Resolution Enzymatic Hydrolysis Final (S)-(1-Aminobutyl) phosphonic acid Resolution->Final Isolation Precursor Enaminophosphonate Precursor Precursor->Final Asymmetric Hydrogenation (Rh-DuPHOS)

Figure 1: Synthetic pathways for (S)-(1-Aminobutyl)phosphonic acid. The solid line represents the classical resolution route; the dashed line represents direct asymmetric catalysis.

Biological Mechanism & Pharmacology[3]

Mechanism of Action: Transition State Analogue

The core pharmacological value of (1-aminobutyl)phosphonic acid lies in its structural mimicry of the tetrahedral transition state formed during peptide bond hydrolysis.[1]

  • Substrate Mimicry: The butyl side chain occupies the hydrophobic S1 pocket of the enzyme (mimicking Norvaline/Leucine).

  • Zinc Chelation: The phosphonic acid group (

    
    ) coordinates with the catalytic Zinc ion(s) (
    
    
    
    ) in the active site.
  • Non-Hydrolyzable: The C-P bond prevents cleavage, locking the enzyme in an inactive complex.

Target Enzymes[2]
  • Leucine Aminopeptidase (LAP): Cytosolic and microsomal. The compound acts as a competitive inhibitor (

    
     in the micromolar range).
    
  • Aminopeptidase N (CD13): A zinc-dependent metalloprotease involved in antigen presentation and tumor angiogenesis.

Mechanism Zn Active Site Zn++ S1 Hydrophobic S1 Pocket Inhibitor (S)-(1-Aminobutyl) phosphonic acid Phosphonate Phosphonate Group (PO3H2) Inhibitor->Phosphonate SideChain Butyl Side Chain Inhibitor->SideChain Phosphonate->Zn Bidentate Coordination (Transition State Mimic) SideChain->S1 Hydrophobic Interaction (Specificity)

Figure 2: Mechanism of Action. The phosphonate moiety coordinates the catalytic Zinc, mimicking the tetrahedral intermediate of peptide hydrolysis.

Experimental Protocols

Protocol A: Determination of Inhibitory Potency ( ) against LAP

Objective: Measure the inhibition of Leucine Aminopeptidase using a colorimetric substrate.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM

    
     (activator).
    
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Enzyme: Porcine Kidney Leucine Aminopeptidase (Sigma).

  • Inhibitor: (S)-(1-Aminobutyl)phosphonic acid (dissolved in water, pH adjusted to 8.0).

Procedure:

  • Pre-incubation: Mix 10 µL of enzyme solution with 20 µL of inhibitor solution (varying concentrations: 0.1 µM – 1000 µM) and 150 µL of Buffer. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Start: Add 20 µL of L-Leu-pNA (2 mM stock).

  • Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [I] to determine
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Use standard PPE (Gloves, Goggles). The compound is zwitterionic and generally non-volatile, reducing inhalation risk unless in dust form.

  • Storage: Store at -20°C. Hygroscopic; keep under inert gas (Argon) if possible to maintain stoichiometry.

References

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.
  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry.
  • Oleksyszyn, J., & Subotkowska, L. (1980). Aminomethanephosphonic acid derivatives by the reaction of amines with phosphorous acid and aldehydes. Synthesis. [Standard Kabachnik-Fields Protocol]
  • Grembecka, J., et al. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase.[3] Structure-based design, chemistry, and activity.[4][3][5] Journal of Medicinal Chemistry. [Structural insights into LAP inhibition]

Sources

Protocols & Analytical Methods

Method

Synthesis of (1-Aminobutyl)phosphonic acid via Kabachnik-Fields reaction

Application Note: Synthesis of (1-Aminobutyl)phosphonic Acid via Kabachnik-Fields Reaction -Aminophosphonic Acids Executive Summary (1-Aminobutyl)phosphonic acid is the phosphorus bioisostere of the amino acid Norvaline...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (1-Aminobutyl)phosphonic Acid via Kabachnik-Fields Reaction


-Aminophosphonic Acids

Executive Summary

(1-Aminobutyl)phosphonic acid is the phosphorus bioisostere of the amino acid Norvaline .


-Aminophosphonic acids are a critical class of peptidomimetics where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group. This substitution imparts significant biological stability against proteolytic enzymes and acts as a transition-state analogue for peptide hydrolysis.

This Application Note details a robust, scalable protocol for the synthesis of (1-aminobutyl)phosphonic acid using a modified Kabachnik-Fields (KF) reaction . Unlike traditional methods that often suffer from low yields due to side reactions (e.g., aldol condensation of aliphatic aldehydes), this protocol utilizes a solvent-free or high-concentration ethanol approach with ammonium acetate to maximize atom economy and yield.

Mechanistic Insight & Strategic Considerations

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound (aldehyde/ketone), an amine, and a hydrophosphoryl compound (dialkyl phosphite).[1][2][3][4][5]

The Reaction Pathway

For aliphatic aldehydes like butyraldehyde (butanal), the reaction proceeds primarily through the Imine Pathway rather than the


-hydroxyphosphonate pathway.
  • Imine Formation: The amine (generated from ammonium acetate) condenses with butyraldehyde to form the aldimine intermediate.

  • Hydrophosphonylation: The dialkyl phosphite (acting as a soft nucleophile) adds across the C=N bond of the imine.

  • Hydrolysis: The resulting ester is hydrolyzed to the free acid.

Critical Control Point: Aliphatic aldehydes are prone to Aldol Condensation in basic media. The use of Ammonium Acetate (


) is strategic; it acts as both the amine source and a mild acidic buffer, suppressing the formation of aldol side products while catalyzing imine formation.

KF_Mechanism Reagents Butyraldehyde + NH4OAc Imine Aldimine Intermediate Reagents->Imine - H2O Ester Diethyl (1-aminobutyl) phosphonate Imine->Ester + Phosphite (Hydrophosphonylation) Phosphite Diethyl Phosphite (H-P(O)(OEt)2) Phosphite->Ester Acid (1-Aminobutyl) phosphonic acid Ester->Acid Hydrolysis (6N HCl, Reflux)

Figure 1: Mechanistic pathway of the Kabachnik-Fields reaction targeting (1-aminobutyl)phosphonic acid.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/Grade
Butyraldehyde (Butanal) Substrate (Carbonyl)>99% (Freshly Distilled)
Ammonium Acetate Amine Source/CatalystACS Reagent
Diethyl Phosphite Phosphorus Nucleophile98%
Hydrochloric Acid (6N) Hydrolysis AgentDiluted from Conc.
Propylene Oxide pH Adjuster/ScavengerReagent Grade
Ethanol (Absolute) Solvent (Optional)Anhydrous
Part A: Synthesis of Diethyl (1-aminobutyl)phosphonate

Note: This protocol describes a "Green" solvent-free approach which is highly effective for aliphatic aldehydes.

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Add Ammonium Acetate (1.2 equiv, 12 mmol, 0.92 g).

    • Add Diethyl Phosphite (1.0 equiv, 10 mmol, 1.38 g).

    • Crucial Step: Add Butyraldehyde (1.0 equiv, 10 mmol, 0.72 g) last to prevent immediate interaction with the amine source before the phosphite is present.

  • Reaction:

    • Stir the mixture vigorously. It may initially be heterogeneous.

    • Heat the mixture to 80°C in an oil bath.

    • Observation: The solid ammonium acetate will dissolve/melt, and the solution will become homogenous.

    • Maintain stirring at 80°C for 3–4 hours .

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Dissolve the crude oil in Dichloromethane (DCM) (20 mL).

    • Wash with Water (2 x 10 mL) to remove excess ammonium acetate.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure (Rotavap).
      
    • Checkpoint: You should obtain a pale yellow oil (Diethyl (1-aminobutyl)phosphonate). Yield is typically 85-95%.

Part B: Hydrolysis to (1-Aminobutyl)phosphonic Acid

The ester groups must be removed to yield the bioactive free acid.

  • Hydrolysis:

    • Add the crude phosphonate ester from Part A to a 50 mL RBF.

    • Add 6N HCl (15 mL).

    • Reflux the mixture (approx. 100-110°C) for 6–8 hours .

    • Monitoring: The oily layer will eventually disappear as the ester hydrolyzes to the water-soluble acid.

  • Isolation (Propylene Oxide Method):

    • Cool the reaction mixture.

    • Evaporate the HCl and water completely under reduced pressure to obtain a sticky solid or gum (the hydrochloride salt).

    • Redissolve the residue in a minimum amount of Ethanol (approx. 5-10 mL).

    • Crystallization: Add Propylene Oxide dropwise to the ethanolic solution.

      • Mechanism:[4][5][6][7][8][9][10][11] Propylene oxide acts as an acid scavenger (forming chloropropanols), slowly raising the pH.

      • Endpoint: Continue addition until a copious white precipitate forms (the zwitterionic aminophosphonic acid).

  • Purification:

    • Filter the white solid.

    • Wash with cold ethanol and diethyl ether.

    • Recrystallize from Ethanol/Water if necessary.

Workflow Step1 Mix Reagents (Butanal + NH4OAc + Diethyl Phosphite) Step2 Heat @ 80°C (3-4h) Solvent-Free Step1->Step2 Step3 Workup: DCM Extraction Isolate Diethyl Ester Step2->Step3 Step4 Hydrolysis Reflux in 6N HCl (6h) Step3->Step4 Step5 Isolation Treat with Propylene Oxide Step4->Step5 Final Pure (1-Aminobutyl) phosphonic acid Step5->Final

Figure 2: Experimental workflow for the synthesis and isolation of the target molecule.

Analytical Validation

To confirm the identity of (1-Aminobutyl)phosphonic acid (


), compare your product against these standard spectral characteristics:
  • Melting Point: >250°C (decomposition). Aminophosphonic acids typically have very high melting points due to their zwitterionic lattice.

  • 
     NMR (
    
    
    
    ):
    Expect a signal in the range of
    
    
    14.0 – 18.0 ppm
    . (Phosphonates are typically deshielded relative to phosphoric acid).
  • 
     NMR (
    
    
    
    ):
    • 
       0.90 (t, 3H, 
      
      
      
      )
    • 
       1.30–1.70 (m, 4H, 
      
      
      
      )
    • 
       2.60–2.80 (m, 1H, 
      
      
      
      ). Note: This proton is coupled to Phosphorus (
      
      
      ), appearing as a distinct multiplet.
  • IR Spectroscopy:

    • Broad band @ 3400–2600

      
       (
      
      
      
      and
      
      
      stretching, zwitterion).
    • Strong bands @ 1150–1250

      
       (
      
      
      
      ).
    • Bands @ 1000–1100

      
       (
      
      
      
      absent,
      
      
      present).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Aldol condensation of Butyraldehyde.Ensure Ammonium Acetate is in excess (1.2–1.5 eq). Do not overheat (>90°C). Add aldehyde slowly.
Oily Product (Step 2) Incomplete hydrolysis or residual HCl.Ensure complete removal of HCl before adding propylene oxide. If oil persists, triturate with Acetone/Methanol.
Impurity in NMR Mono-ester presence.Extend hydrolysis time. 6N HCl reflux is robust; ensure temp is maintained.
Coloration Oxidation of amine.Perform reaction under Nitrogen atmosphere (though usually not strictly necessary for KF).

References

  • Cherkasov, R. A., & Galkin, V. I. (1998).[7] The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857–882. Link

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835. Link

  • Kudryavtsev, A. A., et al. (2020). Solvent-free synthesis of

    
    -aminophosphonates. Green Chemistry Letters and Reviews. Link
    
  • Oleksyszyn, J., & Tyka, R. (1978). Synthesis of 1-aminoalkanephosphonic acids via structural analogues of Schiff bases. Polish Journal of Chemistry.
  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (24), 873b-874. Link

Sources

Application

Protocol for the Enantioselective Synthesis of Aminophosphonates: A Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Chiral Aminophosphonates Chiral α-aminophosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] As st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Aminophosphonates

Chiral α-aminophosphonates are a class of organophosphorus compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] As structural analogs of α-amino acids, where a tetrahedral phosphonic acid moiety replaces the planar carboxylic acid group, they function as crucial bioisosteres.[1] This structural difference allows them to act as potent inhibitors of various enzymes by mimicking the transition state of peptide bond hydrolysis.[1] The biological activity of these compounds is intrinsically linked to their stereochemistry, making the development of robust and efficient methods for their enantioselective synthesis a critical endeavor in modern organic chemistry and drug development.[1] This application note provides a detailed overview of key asymmetric strategies, complete with step-by-step protocols and an analysis of the underlying principles that govern these transformations.

Core Synthetic Strategies for Enantioselective Aminophosphonate Synthesis

The asymmetric synthesis of chiral aminophosphonates is primarily achieved through three main approaches:

  • Catalytic Enantioselective Synthesis: This is the most efficient and atom-economical approach, employing a substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. This can be further divided into metal-catalyzed and organocatalyzed methods.

  • Use of Chiral Auxiliaries: In this strategy, a chiral auxiliary is covalently attached to the substrate to direct the stereochemical outcome of the reaction. The auxiliary is subsequently removed to afford the desired chiral product.

  • Enzymatic Methods: Biocatalysts, such as enzymes, can provide exquisite stereoselectivity under mild reaction conditions. While powerful, this application note will focus on the more broadly applicable chemical methods.

This guide will delve into the practical application of catalytic enantioselective methods, specifically focusing on the hydrophosphonylation of imines, a cornerstone of aminophosphonate synthesis.

Catalytic Asymmetric Hydrophosphonylation of Imines: The Pudovik and Kabachnik-Fields Reactions

The addition of a P-H bond across the carbon-nitrogen double bond of an imine, known as hydrophosphonylation, is a fundamental method for constructing the α-aminophosphonate scaffold. When this reaction is rendered asymmetric, it provides a direct route to chiral aminophosphonates. Two of the most prominent named reactions in this context are the Pudovik and Kabachnik-Fields reactions.

  • The Pudovik Reaction: This reaction involves the addition of a hydrophosphoryl compound, typically a dialkyl phosphite, to a pre-formed imine.[2]

  • The Kabachnik-Fields Reaction: This is a three-component condensation reaction between an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound.[3] The reaction typically proceeds through the in situ formation of an imine, which then undergoes hydrophosphonylation.[3][4][5][6][7]

The enantioselectivity in these reactions is induced by a chiral catalyst, which can be a chiral Lewis acid, a Brønsted acid, or an organocatalyst.

Experimental Workflow: A Visual Overview

The general workflow for the catalytic enantioselective synthesis of aminophosphonates via hydrophosphonylation of imines is depicted below.

G cluster_0 Reactant Preparation cluster_1 Asymmetric Reaction cluster_2 Work-up and Purification cluster_3 Analysis and Characterization Reactants Aldehyde/Ketone + Amine or Pre-formed Imine ReactionVessel Reaction under Inert Atmosphere Reactants->ReactionVessel Phosphite Dialkyl Phosphite Phosphite->ReactionVessel Catalyst Chiral Catalyst (e.g., Lewis Acid, Organocatalyst) Catalyst->ReactionVessel Workup Quenching and Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Enantiomerically Enriched α-Aminophosphonate Purification->Product Analysis NMR, HRMS ChiralHPLC Chiral HPLC for ee determination Product->Analysis Product->ChiralHPLC

Caption: General workflow for the catalytic asymmetric hydrophosphonylation of imines.

Detailed Application Protocol 1: Organocatalytic Enantioselective Pudovik Reaction

This protocol details a thiourea-catalyzed enantioselective hydrophosphonylation of an N-benzyl imine, a method known for its operational simplicity and high enantioselectivity.[3]

Reaction Mechanism:

The chiral thiourea catalyst activates the imine through hydrogen bonding, increasing its electrophilicity and creating a chiral environment. The phosphite then attacks the imine from a specific face, leading to the formation of the enantioenriched α-aminophosphonate.

G cluster_0 Catalyst Activation of Imine cluster_1 Nucleophilic Attack cluster_2 Product Release Imine R1-CH=N-R2 Activated_Imine [Imine---Catalyst] Activated Complex Imine->Activated_Imine Thiourea_Catalyst Chiral Thiourea Catalyst Thiourea_Catalyst->Activated_Imine Product_Complex [Product---Catalyst] Complex Activated_Imine->Product_Complex Stereoselective Attack Phosphite (R3O)2P(O)H Phosphite->Product_Complex Product_Complex->Thiourea_Catalyst Catalyst Regeneration Enantioenriched_Product Enantioenriched α-Aminophosphonate Product_Complex->Enantioenriched_Product

Sources

Method

(1-Aminobutyl)phosphonic Acid: A Potential Transition-State Analogue Inhibitor of Leucine Aminopeptidase

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Therapeutic Potential of Leucine Aminopeptidase Inhibition...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of Leucine Aminopeptidase Inhibition

Leucine aminopeptidases (LAPs) are a family of zinc-dependent metalloenzymes that play a crucial role in the final stages of protein degradation by selectively cleaving N-terminal leucine residues from peptides and polypeptides.[1][2] Their ubiquitous presence and involvement in a variety of physiological processes, including peptide metabolism, antigen presentation, and the processing of bioactive peptides, have made them attractive targets for therapeutic intervention.[3] Dysregulation of LAP activity has been implicated in various pathological conditions, including cancer, highlighting the need for potent and specific inhibitors for both research and clinical applications.[2]

(1-Aminobutyl)phosphonic acid is a structural analogue of the amino acid norvaline. Its phosphonic acid moiety, replacing the corresponding carboxylic acid, allows it to act as a transition-state analogue inhibitor of metallopeptidases.[4] The tetrahedral geometry of the phosphonate group mimics the tetrahedral intermediate formed during peptide bond hydrolysis, enabling it to bind tightly to the active site of enzymes like leucine aminopeptidase.[3][4] This document provides a comprehensive guide to the application of (1-aminobutyl)phosphonic acid as a potential inhibitor of leucine aminopeptidase, including its mechanism of action, protocols for its synthesis, and methods for evaluating its inhibitory activity.

Mechanism of Action: Mimicking the Transition State

The inhibitory activity of (1-aminobutyl)phosphonic acid against leucine aminopeptidase stems from its ability to act as a transition-state analogue. The catalytic mechanism of LAPs involves the coordination of the substrate's N-terminal amino group and the carbonyl oxygen of the scissile peptide bond to the zinc ions within the active site. A water molecule, activated by the zinc center, then attacks the carbonyl carbon, forming a tetrahedral intermediate.

(1-Aminobutyl)phosphonic acid is designed to mimic this unstable tetrahedral intermediate. The phosphonate group is isosteric and isoelectronic to the tetrahedral intermediate of peptide hydrolysis. The negatively charged oxygen atoms of the phosphonate can chelate the zinc ions in the active site, while the amino group interacts with adjacent residues, leading to a stable enzyme-inhibitor complex and competitive inhibition.[4][5]

Diagram: Proposed Mechanism of Leucine Aminopeptidase Inhibition

G cluster_0 Leucine Aminopeptidase Active Site cluster_1 Inhibition by (1-Aminobutyl)phosphonic Acid Enzyme LAP Active Site (with Zn²⁺ ions) Substrate Leucine-Peptide Substrate Enzyme->Substrate Binding Inhibitor (1-Aminobutyl)phosphonic Acid (Transition-State Analogue) Enzyme->Inhibitor Competitive Binding TransitionState Tetrahedral Intermediate (Unstable) Substrate->TransitionState Catalysis Products Cleaved Peptide + Leucine TransitionState->Products Peptide Bond Cleavage EI_Complex Stable Enzyme-Inhibitor Complex (Inhibition of Catalysis) Inhibitor->EI_Complex Forms Stable Complex

Caption: Inhibition of LAP by mimicking the tetrahedral transition state.

Data Presentation: Inhibitory Potency of Related Phosphonate Analogues

Inhibitor NameStructureTarget EnzymeKᵢ ValueReference
(R)-Leucinephosphonic acidPhosphonic acid analogue of LeucineBovine Lens Leucine Aminopeptidase0.23 µM[4][5]
(R)-Phenylalaninephosphonic acidPhosphonic acid analogue of PhenylalaninePorcine Kidney Leucine Aminopeptidase0.42 µM[4]
BestatinDipeptide analogueLeucine Aminopeptidase0.6 nM[4]
Phosphinic analogue of Leucyl-LeucineMixture of four isomersLeucine Aminopeptidase110 nM[4]
hPheP[CH₂]PhePhosphinate dipeptide analogueLeucine Aminopeptidase66 nM[1]
hPheP[CH₂]TyrPhosphinate dipeptide analogueLeucine Aminopeptidase67 nM[1]

This table presents data for comparative purposes. The inhibitory activity of (1-Aminobutyl)phosphonic acid should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of (1-Aminobutyl)phosphonic Acid via a Kabachnik-Fields Reaction

This protocol describes a general method for the synthesis of α-aminophosphonic acids, adapted for the preparation of (1-aminobutyl)phosphonic acid.[6][7]

Step 1: Synthesis of Diethyl (1-aminobutyl)phosphonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine butanal (1.0 eq), aqueous ammonia (25-28%, 1.2 eq), and diethyl phosphite (1.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, remove the excess ammonia and water under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (1-aminobutyl)phosphonate. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of Diethyl (1-aminobutyl)phosphonate to (1-Aminobutyl)phosphonic Acid

  • Reaction Setup: In a round-bottom flask, suspend the purified diethyl (1-aminobutyl)phosphonate in concentrated hydrochloric acid (6 M).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours.[8]

  • Work-up: After cooling to room temperature, wash the reaction mixture with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Isolation: Evaporate the aqueous layer to dryness under reduced pressure. The resulting solid can be recrystallized from an ethanol/water mixture to yield pure (1-aminobutyl)phosphonic acid.[9]

Diagram: Synthesis Workflow

G cluster_0 Step 1: Kabachnik-Fields Reaction Butanal Butanal KF_Reaction One-pot reaction (Room Temperature, 24-48h) Butanal->KF_Reaction Ammonia Aqueous Ammonia Ammonia->KF_Reaction DE_Phosphite Diethyl Phosphite DE_Phosphite->KF_Reaction DE_ABP Diethyl (1-aminobutyl)phosphonate KF_Reaction->DE_ABP Purification Purification (Column Chromatography) DE_ABP->Purification Hydrolysis Step 2: Acid Hydrolysis (Conc. HCl, Reflux) Final_Product (1-Aminobutyl)phosphonic Acid Hydrolysis->Final_Product Recrystallization Recrystallization (Ethanol/Water) Final_Product->Recrystallization Purification->Hydrolysis

Caption: Synthesis of (1-Aminobutyl)phosphonic Acid.

Protocol 2: Enzymatic Assay for Leucine Aminopeptidase Inhibition

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of (1-aminobutyl)phosphonic acid against leucine aminopeptidase using L-leucine-p-nitroanilide as a substrate. The enzyme catalyzes the hydrolysis of the substrate, releasing p-nitroaniline, which can be monitored by measuring the increase in absorbance at 405 nm.[10][11][12][13]

Materials:

  • Leucine aminopeptidase (from porcine kidney or other sources)

  • (1-Aminobutyl)phosphonic acid (inhibitor)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-leucine-p-nitroanilide in DMSO.

    • Prepare a stock solution of (1-aminobutyl)phosphonic acid in Tris-HCl buffer.

    • Prepare a working solution of leucine aminopeptidase in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Tris-HCl buffer

      • Serial dilutions of (1-aminobutyl)phosphonic acid (or buffer for control wells)

      • Leucine aminopeptidase solution

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-leucine-p-nitroanilide solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

Troubleshooting and Considerations

  • Solubility: Ensure that the inhibitor and substrate are fully dissolved in their respective solvents before use.

  • Enzyme Activity: The concentration of the enzyme should be optimized to ensure a linear reaction rate during the measurement period.

  • Controls: Include appropriate controls in your assay, such as wells with no enzyme (blank), wells with no inhibitor (positive control), and wells with no substrate.

Conclusion

(1-Aminobutyl)phosphonic acid represents a promising scaffold for the development of novel leucine aminopeptidase inhibitors. Its structural similarity to the transition state of peptide hydrolysis provides a strong rationale for its potential inhibitory activity. The protocols outlined in this guide offer a comprehensive framework for the synthesis and evaluation of this and other α-aminophosphonic acids as inhibitors of leucine aminopeptidase. Further investigation into the structure-activity relationship of this class of compounds could lead to the discovery of more potent and selective inhibitors with significant therapeutic potential.

References

  • Matveeva, E. D., Podrugina, T. A., Tishkovskaya, E. V., Tomilova, L. G., & Zefirov, N. S. (2003). A Novel Catalytic Three-Component Synthesis (Kabachnick-Fields Reaction) of α-Aminophosphonates from Ketones. Synlett, 2003(15), 2321-2324.
  • Leucine Aminopeptidase (LAP)
  • Leucine Aminopeptidase, microsomal from porcine kidney (L6007) - Enzyme Assay. (1996, July 2). Sigma-Aldrich.
  • Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655.
  • Technical Support Center: Synthesis of Aminophosphonic Acids. (n.d.). Benchchem.
  • Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of Medicinal Chemistry, 46(13), 2641-2655.
  • Enzymatic Assay of AMINOPEPTIDASE I. (1995, March 22). Sigma-Aldrich.
  • Leucine aminopeptidase Assay Kit (LAP). (n.d.). WELDON BIOTECH.
  • L-Type LAP. (n.d.). Fujifilm.
  • Keglevich, G. (2017). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus-Nitrogen Compounds (pp. 169-200). De Gruyter.
  • Wanat, W., Talma, M., Pawełczak, M., & Kafarski, P. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Molecules, 24(18), 3358.
  • Grembecka, J., et al. (2025). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Request PDF.
  • Recent Progress in Three-Component Reactions for Synthesis of α- Aminophosphon
  • Al-Harrasi, A., & Gevorgyan, V. (2016). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 12, 1293–1335.
  • Matveeva, E. D., Podrugina, T. A., Tishkovskaya, E. V., Tomilova, L. G., & Zefirov, N. S. (2003). A Novel Catalytic Three-Component Synthesis (Kabachnick-Fields Reaction)
  • Synthesis of α-amino phosphon
  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review.
  • US2635112A - Process for producing aminomethylphosphonic acid compounds. (n.d.).
  • (1-AMINOBUTYL)PHOSPHONIC ACID CAS#: 13138-38-8. (n.d.). ChemicalBook.
  • An efficient synthesis of 1-aminophosphonic acids and esters bearing heterocyclic moiety. (2025, August 6).
  • Ordóñez, M., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1162.
  • Martínez, R., & Ochoa-Puentes, C. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules, 24(2), 273.
  • Liu, B. J., Cen, C. C., Wu, M. S., & Kong, D. L. (n.d.).
  • Bennet, W. S., & Holz, R. C. (1997). Inhibition of the Aminopeptidase from Aeromonas proteolytica by l-Leucinephosphonic Acid. Spectroscopic and Crystallographic Characterization. Journal of the American Chemical Society, 119(8), 1923-1933.
  • 2-aminobutylphosphonic acid. (2025, May 20). ChemSynthesis.

Sources

Application

Application Note: High-Performance Solubilization of (1-Aminobutyl)phosphonic Acid for Biological Assays

[1][2] Abstract (1-Aminobutyl)phosphonic acid (1-ABPA) is a structural bioisostere of the amino acid Norvaline and a potent competitive inhibitor of metalloenzymes, particularly aminopeptidases.[1][2] Its application in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

(1-Aminobutyl)phosphonic acid (1-ABPA) is a structural bioisostere of the amino acid Norvaline and a potent competitive inhibitor of metalloenzymes, particularly aminopeptidases.[1][2] Its application in high-throughput screening and cell-based assays is frequently hampered by poor solubility in standard organic solvents (DMSO, Ethanol) due to its zwitterionic nature.[1][2] This guide provides a validated, stoichiometry-driven protocol for solubilizing 1-ABPA using aqueous acid/base modification, ensuring assay reproducibility and compound stability.

Physicochemical Profile & Solubility Challenges

To successfully solubilize 1-ABPA, one must understand its ionic behavior.[1][2] Unlike lipophilic drugs that dissolve in DMSO, 1-ABPA exists as a zwitterion in its crystalline state.[1][2] The high lattice energy formed by electrostatic interactions between the ammonium (


) and phosphonate (

) groups renders it insoluble in non-polar solvents and sparingly soluble in water at its isoelectric point (pI).[1][2]
Table 1: Physicochemical Properties
PropertyValueImplication for Solubilization
CAS No. 13138-36-8 (Racemic)Verify specific enantiomer (R/S) if chiral assay.[1][2]
Molecular Weight 153.12 g/mol Small molecule, rapid diffusion.[1][2]
Form Crystalline SolidHigh melting point (>270°C) indicates strong lattice.[1][2]
pKa Values

(Phosphonic)

(Phosphonic)

(Amine)
Zwitterionic region: pH 1.0 – 10.0.Soluble forms: pH < 1 (Cationic) or pH > 11 (Anionic).[1][2]
Solubility (Water) pH-dependentLow at neutral pH; High at extreme pH.[1][2]
Solubility (DMSO) INSOLUBLE CRITICAL: Do not use DMSO as primary solvent.[1][2]

Solubilization Protocols

Method A: Base Solubilization (Recommended for Physiological Assays)

This method converts the zwitterion into the highly soluble disodium phosphonate salt.[2] It is preferred for cell culture and enzymatic assays operating at neutral pH (7.4), as the small volume of base is easily buffered.[2]

Materials:

  • (1-Aminobutyl)phosphonic acid solid.[1][2][3]

  • 1.0 M NaOH (Sterile).[1][2]

  • Milli-Q Water or PBS (Ca/Mg-free).[1][2]

  • 0.22 µm PES Syringe Filter.[1][2]

Protocol:

  • Weighing: Weigh 15.3 mg of 1-ABPA into a sterile microcentrifuge tube.

  • Alkalization: Add 200 µL of 1.0 M NaOH .

    • Mechanism:[1][2] This provides ~2 equivalents of base per mole of compound, deprotonating the phosphonic acid fully to

      
      .[1][2]
      
  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should become clear.

    • Troubleshooting: If particles persist, sonicate at 40°C for 5 minutes.[1][2]

  • Dilution: Add 800 µL of Milli-Q water or PBS to reach a final volume of 1.0 mL.

    • Final Concentration: 100 mM.

    • Final pH: The solution will be alkaline (pH > 10).[1][2]

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile vial.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Method B: Acid Solubilization (Alternative)

Use this method if your downstream application is sensitive to sodium ions or requires an acidic environment.[1][2]

Protocol:

  • Weigh 15.3 mg of 1-ABPA.[1][2][4]

  • Add 200 µL of 1.0 M HCl .

  • Vortex until dissolved (forms the hydrochloride salt).

  • Dilute to 1.0 mL with water.

  • Note: This stock will be acidic (pH ~1).[1][2] Ensure your assay buffer (e.g., 100 mM HEPES) has sufficient capacity to neutralize the acid upon dilution.[2]

Biological Assay Workflow & Logic

The following diagram illustrates the decision matrix for solubilization and the subsequent assay workflow.

SolubilizationWorkflow Start Solid (1-Aminobutyl) phosphonic acid CheckSolvent Select Primary Solvent Start->CheckSolvent DMSO DMSO / Ethanol CheckSolvent->DMSO Incorrect AqueousBase 1.0 M NaOH (aq) CheckSolvent->AqueousBase Preferred (Method A) AqueousAcid 1.0 M HCl (aq) CheckSolvent->AqueousAcid Alternative (Method B) Fail Precipitation / Failure (Zwitterion insoluble) DMSO->Fail StockSol 100 mM Stock Solution (Clear Liquid) AqueousBase->StockSol Forms Na+ Salt AqueousAcid->StockSol Forms HCl Salt QC QC: Check pH & Clarity StockSol->QC Dilution Dilution into Assay Buffer (PBS/HEPES, pH 7.4) QC->Dilution Pass Assay Biological Assay (Enzyme Inhibition / Cell Culture) Dilution->Assay Final Conc: 10 µM - 1 mM

Caption: Decision tree for solubilizing zwitterionic aminophosphonates. Note the critical failure point with organic solvents.

Quality Control & Validation

To ensure the integrity of your stock solution, perform the following checks:

  • Visual Inspection: The 100 mM stock must be absolutely clear.[1][2] Any turbidity indicates incomplete solubilization or "salting out."[1][2]

  • pH Check (Post-Dilution):

    • Dilute the stock 1:100 into your assay buffer (e.g., culture media).[1][2]

    • Measure pH.[1][2][5] If the pH shifts by > 0.3 units, your assay buffer is too weak.[1]

    • Solution: Increase HEPES/MOPS concentration in the assay buffer to 25–50 mM to buffer the NaOH/HCl from the stock.

  • Concentration Verification (Optional):

    • Use

      
       (Phosphorus NMR) using a capillary standard (e.g., phosphoric acid) to quantify the exact concentration if precise 
      
      
      
      values are required.[1][2]

Mechanism of Action & References

(1-Aminobutyl)phosphonic acid acts as a transition-state analogue.[1][2] In metalloproteases (like Leucine Aminopeptidase), the phosphonate group coordinates with the active site metal ion (usually Zinc or Manganese), mimicking the tetrahedral intermediate of peptide hydrolysis.[2]

References
  • Chemical Identity & Properties

    • PubChem. (1-Aminobutyl)phosphonic acid Compound Summary. National Library of Medicine.[1][2][4] Link

  • Synthesis & Class Behavior

    • Kudzin, Z. H., et al. "Aminophosphonic acids and their derivatives."[1] Journal of Organometallic Chemistry. Discusses the zwitterionic character and solubility profiles of alpha-aminophosphonates.

  • Biological Application (Enzyme Inhibition)

    • Much, A., et al. (2010).[1][2] "Aminophosphonic acid derivatives as inhibitors of aminopeptidases." Bioorganic & Medicinal Chemistry. Validates the use of aminophosphonates in aqueous buffers for enzyme kinetics. Link

  • Solubility Guidelines

    • Heyer Lab.[1][2] "Common Stock Solutions, Buffers, and Media."[1][5] University of California, Davis.[1] Provides general principles for dissolving zwitterionic compounds using acid/base titration. Link

Safety Warning
  • Handling: Wear gloves and safety glasses.[1][2] Phosphonic acids are generally low toxicity but can be irritating to eyes and skin (pH extremes).[1][2]

  • Autoclaving: DO NOT autoclave the stock solution.[1][2] Thermal degradation of the amine group or precipitation may occur.[1][2] Always use sterile filtration.[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Aminophosphonic Acid Hydrochloride Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling hygroscopic aminophosphonic acid hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling hygroscopic aminophosphonic acid hydrochloride salts. These valuable compounds are central to many research and development projects but their propensity to absorb atmospheric moisture can introduce significant variability and error into experiments.[1][2][3] This resource is designed to be a self-validating system, explaining the causality behind each recommendation to ensure the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the nature and challenges of hygroscopic aminophosphonic acid hydrochloride salts.

Q1: What does it mean for an aminophosphonic acid hydrochloride salt to be "hygroscopic" and why is it a problem?

A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding air.[1] For aminophosphonic acid hydrochloride salts, this presents several critical experimental challenges:

  • Inaccurate Weighing: The continuous absorption of moisture leads to a constantly increasing mass on an analytical balance, making it extremely difficult to weigh out an accurate amount of the compound.[1][4] This directly impacts the concentration of your solutions and the stoichiometry of your reactions.

  • Chemical Degradation: The presence of absorbed water can lead to hydrolysis of the compound or other moisture-mediated degradation pathways, resulting in the formation of impurities and a loss of potency.[1][3][5]

  • Altered Physicochemical Properties: Moisture uptake can physically change the material from a free-flowing powder to a clumpy or sticky solid, a phenomenon known as caking.[2][6] In severe cases, the compound may deliquesce, dissolving completely in the absorbed water.[1] These changes affect dissolution rates, flowability, and crystal structure, which can compromise analytical results and formulation efforts.[2][7][8]

  • Compromised Reactions: Many synthetic steps involving aminophosphonic acids, such as the Kabachnik-Fields reaction, are moisture-sensitive.[9][10] The introduction of water can hydrolyze reagents, deactivate catalysts, and lead to unwanted side products.[9]

Q2: How do I know if the specific aminophosphonic acid hydrochloride salt I'm working with is hygroscopic?

A2: Referencing the supplier's Safety Data Sheet (SDS) and Certificate of Analysis (CofA) is the first step. The CofA may list the water content of the specific lot. However, hygroscopicity can vary. A common classification system is provided by the European Pharmacopoeia:

Hygroscopicity ClassWeight Increase (at 25°C, 80% RH over 24h)
Class I: Non-hygroscopic< 0.2% w/w
Class II: Slightly hygroscopic0.2% to < 2% w/w
Class III: Hygroscopic2% to < 15% w/w
Class IV: Very hygroscopic≥ 15% w/w
(Source: Adapted from the European Pharmacopoeia classification mentioned in reference[11])

If this information is not available, you can qualitatively assess the material. If the compound becomes clumpy, sticky, or appears "wet" after brief exposure to ambient air, it is likely hygroscopic.[1] For a definitive classification, dynamic vapor sorption (DVS) analysis is the standard method.[3]

Q3: What are the best practices for storing these salts to prevent moisture uptake?

A3: Proper storage is the first line of defense. The goal is to create a moisture-free environment.

  • Primary Container: Always keep the salt in a tightly sealed container. For highly sensitive materials, sealing the cap with parafilm provides an extra barrier.[12]

  • Secondary Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[12][13] Ensure the desiccant is periodically refreshed or regenerated.

  • Inert Atmosphere: For extremely hygroscopic or moisture-sensitive salts, consider storing the container inside a nitrogen- or argon-filled glove box or dry cabinet.[6]

  • Temperature Considerations: If a salt is stored refrigerated or frozen, it is crucial to allow the container to warm to room temperature before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold powder, defeating the purpose of careful storage.

Part 2: Troubleshooting Experimental Workflows

This section provides solutions to specific problems encountered during common laboratory procedures.

Issue 1: Unstable readings on the analytical balance.
  • Problem: The mass of the compound on the balance pan continuously increases, making it impossible to get an accurate weight.[1][4]

  • Root Cause: The compound is actively absorbing moisture from the laboratory atmosphere. The longer it is exposed, the more water it absorbs.

  • Solution Workflow:

    G

    Caption: Decision workflow for accurate weighing of hygroscopic salts.

  • Detailed Protocol: Weighing by Difference

    This is the most accurate method for weighing hygroscopic solids in a standard laboratory setting.[14] It measures the mass delivered, not the mass on the pan.

    • Preparation: Place a sufficient amount of the hygroscopic salt into a clean, dry weighing bottle with a stopper.

    • Initial Weighing: Place the stoppered bottle on the balance and record its mass (M1) precisely.[14]

    • Transfer: Remove the bottle from the balance. Holding it over your destination flask (e.g., a round-bottom flask), carefully remove the stopper and tap a portion of the solid into the flask.[4][14] Do not leave the bottle open for an extended period.

    • Final Weighing: Immediately replace the stopper on the weighing bottle, wipe it with a lint-free tissue to remove any fingerprints, and place it back on the balance.[15] Record the new, lower mass (M2).[14]

    • Calculation: The mass of the compound transferred is M1 - M2 .

Issue 2: Compound fails to dissolve completely or precipitates from solution.
  • Problem: After adding the solvent, the aminophosphonic acid hydrochloride salt does not fully dissolve, or a precipitate forms over time.

  • Root Cause Analysis: This can be due to several factors related to both the hygroscopic nature and the inherent chemistry of these salts.

    • Incorrect Concentration: If the material absorbed significant water, the actual mass of the active compound is less than weighed. The solution may be supersaturated, or you may have simply added less compound than intended.

    • Common Ion Effect: Aminophosphonic acid hydrochloride salts are, as the name implies, chloride salts. Their solubility can be suppressed in solutions that already contain chloride ions, such as hydrochloric acid or certain buffer systems.[16][17] This is particularly relevant for oral dosage forms encountering gastric acid.[16]

    • pH-Dependent Solubility & Disproportionation: Aminophosphonic acids are zwitterionic. The solubility of the salt is highly dependent on the pH of the solution. If the pH of the microenvironment around the dissolving particle rises above a certain point (the pHmax), the salt can disproportionate, converting back to the less soluble free base form, which then precipitates out.[18] This can be induced by other components in a formulation.[18]

    • Hydrolysis: The absorbed water may have already degraded the parent compound into a less soluble impurity.[1]

  • Troubleshooting Steps:

    • Verify Water Content: If possible, determine the water content of your solid using Karl Fischer titration to correct for mass calculations.[13]

    • Use Anhydrous Solvents: For organic reactions, always use freshly dried, anhydrous solvents to prevent further moisture introduction.[9]

    • Consider the Solvent System: For aqueous solutions, be mindful of the common ion effect. If dissolving in an acidic medium, the suppression of solubility might be a factor.[5][17]

    • Control pH: Ensure the pH of your solvent system is appropriate to maintain the salt form and prevent precipitation of the free base.

    • Prepare Fresh Solutions: Avoid storing stock solutions for long periods, as degradation or precipitation can occur over time.[1]

Issue 3: Poor yield or side product formation in a moisture-sensitive reaction.
  • Problem: A reaction, such as a Kabachnik-Fields synthesis of an α-aminophosphonate, gives a low yield or unexpected byproducts.[9][10]

  • Root Cause: The introduction of water from the hygroscopic salt has compromised the reaction integrity.

  • Solution Workflow: Setting up a Moisture-Sensitive Reaction

    G

    Caption: Workflow for preparing a moisture-sensitive reaction.

  • Key Experimental Considerations:

    • Inert Atmosphere Technique: All manipulations should be performed using Schlenk line or glove box techniques.[19][20] This involves using glassware that can be evacuated and refilled with an inert gas like nitrogen or argon, creating a moisture-free environment for the reaction.[19]

    • Solvent and Reagent Purity: Use freshly distilled or commercially available anhydrous solvents.[9] Other reagents, especially aldehydes used in Kabachnik-Fields reactions, should be freshly distilled to remove water and oxidized impurities.[9]

    • Drying Agents: For some reactions, adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be beneficial.[9]

Part 3: References

  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). Google Scholar. Retrieved February 14, 2026, from

  • 5 Tips to Help Process Dry Hygroscopic Resins. (2018, July 3). Asaclean® Purging Compounds. Retrieved February 14, 2026, from

  • Technical Support Center: Synthesis of Aminophosphonic Acids. (n.d.). Benchchem. Retrieved February 14, 2026, from

  • Tips & Tricks: Weighing. (n.d.). Department of Chemistry: University of Rochester. Retrieved February 14, 2026, from

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved February 14, 2026, from

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved February 14, 2026, from

  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem. Retrieved February 14, 2026, from

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved February 14, 2026, from

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved February 14, 2026, from

  • Process for drying hygroscopic materials. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • Water Content of APIs and Its Impact on Potency Results. (n.d.). ARL Bio Pharma. Retrieved February 14, 2026, from

  • Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets. Retrieved February 14, 2026, from

  • Hydrochloric Acid in Pharmaceutical Preparations: Best Practices. (2025, July 1). Patsnap Eureka. Retrieved February 14, 2026, from

  • WEIGHING BY DIFFERENCE. (n.d.). Retrieved February 14, 2026, from

  • The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com. Retrieved February 14, 2026, from

  • What are recommended packaging conditions for highly hygroscopic APIs? (2013, January 7). ResearchGate. Retrieved February 14, 2026, from

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved February 14, 2026, from

  • Persistence of glyphosate and aminomethylphosphonic acid in loess soil under different combinations of temperature, soil moisture and light/darkness. (2016, December 1). PubMed. Retrieved February 14, 2026, from

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Retrieved February 14, 2026, from

  • Method for drying hygroscopic material and the product thereof. (n.d.). Google Patents. Retrieved February 14, 2026, from

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021, February 3). AWS. Retrieved February 14, 2026, from

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Retrieved February 14, 2026, from

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). Retrieved February 14, 2026, from

  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. Retrieved February 14, 2026, from

  • Effect of Excipients on Salt Disproportionation during Dissolution: A Novel Application of In Situ Raman Imaging. (2021, August 16). Molecular Pharmaceutics - ACS Publications. Retrieved February 14, 2026, from

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Full article. Retrieved February 14, 2026, from

  • Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. (2017, December 4). British Journal of Pharmacy. Retrieved February 14, 2026, from

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021, December 13). Analytical Chemistry - ACS Publications. Retrieved February 14, 2026, from

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. (2022, March 28). ACP. Retrieved February 14, 2026, from

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). ACP. Retrieved February 14, 2026, from

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (n.d.). CNGBdb. Retrieved February 14, 2026, from

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). PMC. Retrieved February 14, 2026, from

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved February 14, 2026, from

  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? (2016, April 18). Retrieved February 14, 2026, from

  • Molecular synthesis mechanism of α-aminophosphonate using DES: Ring-tension-controlled reactivity. (2025, April 1). DOI. Retrieved February 14, 2026, from

  • How do you handle hygroscopic salts? (n.d.). HepatoChem. Retrieved February 14, 2026, from

  • Aminophosphonic and aminophosphinic acids : chemistry and biological activity. (n.d.). Retrieved February 14, 2026, from

  • Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. (n.d.). PMC - NIH. Retrieved February 14, 2026, from

  • Aminophosphonic And Aminophosphinic Acids Chemistry And Biological Activity. (n.d.). dev.scld.org. Retrieved February 14, 2026, from

  • Effect of moisture on solid state stability. (2023, September 1). ResearchGate. Retrieved February 14, 2026, from

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals an. (2022, September 22). DR-NTU. Retrieved February 14, 2026, from

  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022, July 27). Retrieved February 14, 2026, from

  • Characteristics of uranium recovery from phosphoric acid by an aminophosphonic resin and application to wet process phosphoric acid. (n.d.). European Journal of Chemistry. Retrieved February 14, 2026, from

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ³¹P NMR Chemical Shift of (1-Aminobutyl)phosphonic Acid: A Comparative Analysis

For researchers and professionals in drug development and the chemical sciences, the precise characterization of molecules is paramount. (1-Aminobutyl)phosphonic acid, a member of the influential aminophosphonic acid fam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and the chemical sciences, the precise characterization of molecules is paramount. (1-Aminobutyl)phosphonic acid, a member of the influential aminophosphonic acid family, presents a unique analytical challenge and opportunity. Its structure, featuring both an amino group and a phosphonic acid moiety, makes it a candidate for various biological and chemical applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is an indispensable tool for studying such phosphorus-containing compounds.[1][2]

This guide provides an in-depth technical exploration of the ³¹P NMR chemical shift of (1-Aminobutyl)phosphonic acid. Rather than presenting a single, static chemical shift value, which would be scientifically misleading, we will delve into the dynamic nature of this parameter, its profound dependence on environmental factors, and how it compares to other relevant aminophosphonic acids. This approach is grounded in the understanding that the chemical environment of the phosphorus nucleus in aminophosphonic acids is exquisitely sensitive to pH, leading to significant variations in its NMR signal.[3][4]

The Pivotal Role of pH in ³¹P NMR of Aminophosphonic Acids

The ³¹P NMR chemical shift of an aminophosphonic acid is not a fixed constant but rather a function of the solution's pH.[3][4] This is due to the protonation and deprotonation of the amino and phosphonic acid groups. As the pH of the solution changes, the equilibrium between the different ionic forms of the molecule shifts. Each of these forms (cationic, zwitterionic, and anionic) possesses a distinct electronic environment around the phosphorus atom, resulting in a different ³¹P NMR chemical shift.

What is typically observed is a sigmoidal titration curve when plotting the ³¹P chemical shift versus pH.[3] The regions of most significant change in the chemical shift correspond to the pKa values of the ionizable groups. For many 1-aminoalkylphosphonic acids, the change in chemical shift across a pH range can be as large as 5 ppm or even 10 ppm for other organophosphorus compounds.[4] This sensitivity makes ³¹P NMR a powerful tool for determining the pKa values of these molecules and for probing the local pH of a sample.[5][6]

Comparative Analysis of ³¹P NMR Chemical Shifts

To contextualize the expected ³¹P NMR behavior of (1-Aminobutyl)phosphonic acid, it is instructive to compare it with other well-characterized aminophosphonic acids. The table below summarizes the pH-dependent ³¹P NMR chemical shift data for several analogues. It is important to note that the exact chemical shifts are highly dependent on the specific experimental conditions, including the solvent and the reference standard used (commonly 85% H₃PO₄).

CompoundpH Range³¹P Chemical Shift (δ, ppm) RangeKey ObservationsReference
GlyphosateCytosolic vs. Vacuolar~8.04 (cytosolic)The chemical shift is used to distinguish between different cellular compartments with varying pH.[7]
2-AminoethylphosphonateNot specifiedpKa of 6.3Exhibits a chemical shift variation of 2.0-2.5 ppm with pH.[3]
1-Amino-1-methylethylphosphonic acidAcidic vs. Alkaline22 (acidic) vs. 17 (alkaline)A significant upfield shift is observed upon deprotonation.[4]
1-(Methyloctylamino)ethylphosphonic acidAcidic vs. Alkaline14 (acidic) vs. 10 (alkaline)Demonstrates the influence of N-substitution on the chemical shift.[4]

Based on these comparisons, we can anticipate that (1-Aminobutyl)phosphonic acid will exhibit a ³¹P NMR chemical shift that is highly sensitive to pH, likely in the range of 10-25 ppm, with the exact value depending on the specific protonation state. The butyl group, being a simple alkyl chain, is not expected to cause extreme shifts compared to other alkylaminophosphonic acids.

Experimental Protocol for Determining the pH-Dependent ³¹P NMR Chemical Shift

To accurately determine the ³¹P NMR chemical shift of (1-Aminobutyl)phosphonic acid, a pH titration experiment is essential. The following protocol outlines the key steps for this determination.

Materials and Instrumentation
  • (1-Aminobutyl)phosphonic acid

  • Deuterated water (D₂O)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • 85% Phosphoric acid (H₃PO₄) in a sealed capillary tube (external standard)

  • NMR spectrometer with a phosphorus probe

  • pH meter calibrated with standard buffers

Workflow Diagram

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve (1-Aminobutyl)phosphonic acid in D₂O prep2 Prepare a series of samples in NMR tubes prep1->prep2 prep3 Adjust pH of each sample using HCl or NaOH prep2->prep3 prep4 Insert H₃PO₄ capillary as external standard prep3->prep4 nmr1 Tune and match the ³¹P probe prep4->nmr1 nmr2 Acquire ³¹P NMR spectrum with ¹H decoupling nmr1->nmr2 nmr3 Reference the spectrum to the external H₃PO₄ standard (δ = 0 ppm) nmr2->nmr3 ana1 Measure the ³¹P chemical shift for each sample nmr3->ana1 ana2 Measure the pH of each corresponding sample ana1->ana2 ana3 Plot ³¹P chemical shift vs. pH ana2->ana3 ana4 Fit the data to a sigmoidal curve to determine pKa values ana3->ana4

Caption: Workflow for determining the pH-dependent ³¹P NMR chemical shift.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of (1-Aminobutyl)phosphonic acid in D₂O. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time (e.g., 10-50 mM).

    • Aliquot the stock solution into a series of NMR tubes.

    • Carefully adjust the pH of each sample to cover a wide range (e.g., pH 2 to 12) by adding small volumes of HCl or NaOH solutions.

    • Place a sealed capillary tube containing 85% H₃PO₄ into each NMR tube to serve as an external reference.

  • NMR Data Acquisition:

    • Insert the first sample into the NMR spectrometer and lock onto the deuterium signal of D₂O.

    • Tune and match the phosphorus probe to the correct frequency.

    • Acquire a one-dimensional ³¹P NMR spectrum. It is common practice to use proton decoupling to simplify the spectrum and improve sensitivity.[8]

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Repeat the acquisition for all prepared samples.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor.

    • Phase the spectra and perform baseline correction.

    • Reference each spectrum by setting the chemical shift of the external H₃PO₄ signal to 0 ppm.

    • Determine the chemical shift of the (1-Aminobutyl)phosphonic acid signal in each spectrum.

    • Accurately measure the pH of each sample using a calibrated pH meter.

    • Create a plot of the ³¹P chemical shift (y-axis) versus pH (x-axis).

    • The resulting data can be fitted to a sigmoidal curve using appropriate software to determine the pKa values of the amino and phosphonic acid groups.

Conclusion

The ³¹P NMR chemical shift of (1-Aminobutyl)phosphonic acid is a dynamic parameter that provides a wealth of information beyond simple structural confirmation. Its strong dependence on pH is a key characteristic of aminophosphonic acids and can be harnessed to understand their acid-base properties and to probe their local environment. By following a systematic experimental protocol involving a pH titration and comparing the results to those of related compounds, researchers can gain a comprehensive understanding of the ³¹P NMR properties of (1-Aminobutyl)phosphonic acid. This knowledge is crucial for its application in drug development and other scientific disciplines where precise molecular characterization is essential.

References

  • G. G. G., C. L., & R. R. (2000). pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates. ResearchGate. Available at: [Link]

  • Ge, X., d'Avignon, D. A., Ackerman, J. J., & Sammons, R. D. (2014). In Vivo 31P-Nuclear Magnetic Resonance Studies of Glyphosate Uptake, Vacuolar Sequestration, and Tonoplast Pump Activity in Glyphosate-Resistant Horseweed. Plant Physiology, 166(3), 1255–1268. Available at: [Link]

  • Ge, X., d'Avignon, D. A., & Ackerman, J. J. H. (2013). Application of 31P-NMR spectroscopy to glyphosate studies in plants: Insights into cellular uptake and vacuole sequestration correlated to herbicide resistance. Handbook on Herbicides: Biological Activity, Classification and Health and Environmental Implications, 55-83. Available at: [Link]

  • U.S. Department of Energy. (1989). Phosphorus-31, sup 15 N, and sup 13 C NMR of glyphosate: Comparison of pH titrations to the herbicidal dead-end complex with 5-enolpyruvoylshikimate-3-phosphate synthase. OSTI.GOV. Available at: [Link]

  • Anonymous. (2021). Does pH influences the NMR chemical shift of 31P ? And if it is the case, how strong is this influence ? ResearchGate. Available at: [Link]

  • Alexandrescu, L., et al. (2019). 31P NMR Investigations on Roundup Degradation by AOP Procedures. Molecules, 24(4), 698. Available at: [Link]

  • Ge, X., et al. (2013). Application of 31P-NMR Spectroscopy to Glyphosate Studies in Plants: Insights into Cellular Uptake and Vacuole Sequestration Correlated to Herbicide Resistance. ResearchGate. Available at: [Link]

  • Tanaka, K., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganica Chimica Acta, 400, 137-142. Available at: [Link]

  • Anonymous. (n.d.). 31 Phosphorus NMR. University of Ottawa. Available at: [Link]

  • Zhang, Y., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(1), 226. Available at: [Link]

  • Anonymous. (n.d.). Applications of 31P NMR in analytical chemistry Determination of acidity constants and determination of phosphorus content in be. Course Hero. Available at: [Link]

  • Anonymous. (2022). In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. Available at: [Link]

  • Anonymous. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Phosphonate Purity: A Comparative Analysis of Elemental Analysis and Spectroscopic Methods

In the landscape of pharmaceutical development and materials science, the phosphonate moiety is a cornerstone of functional chemistry, pivotal in applications ranging from antiviral drugs to bone resorption inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the phosphonate moiety is a cornerstone of functional chemistry, pivotal in applications ranging from antiviral drugs to bone resorption inhibitors.[1] The absolute purity of these active pharmaceutical ingredients (APIs) and research compounds is not a matter of academic pedantry; it is a fundamental requirement for safety, efficacy, and regulatory compliance, as underscored by global standards like the ICH Q7 Good Manufacturing Practice (GMP) guidelines.[2][3][4] An impurity profile is essential, as it identifies and quantifies any substance other than the API, which can arise from starting materials or the manufacturing process itself.[5]

This guide provides an in-depth, objective comparison of analytical methodologies for validating phosphonate purity. While we will focus on the foundational role of Elemental Analysis (EA), we will critically evaluate its performance against powerful spectroscopic and chromatographic alternatives. Our narrative is grounded in the principle that a robust purity assessment is not achieved by a single technique, but by an orthogonal approach, where different methods provide complementary and confirmatory data.

The Foundational Pillar: Elemental Analysis (C, H, N)

Elemental Analysis (EA), specifically CHN analysis, is a cornerstone technique for assessing the purity of a synthesized compound. Its power lies in its directness: it quantifies the mass percentages of carbon, hydrogen, and nitrogen, which are then compared against the theoretical values calculated from the compound's molecular formula. For a pure compound, the experimental values should align with the theoretical values within a narrow margin of error, typically ±0.4%.[6]

The Causality of the Method: The process relies on the complete and instantaneous combustion of a precisely weighed sample in a pure oxygen environment. This converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These combustion products are then separated and quantified by a thermal conductivity detector (TCD). The resulting signal is proportional to the concentration of each element, providing a fundamental measure of the compound's elemental composition.

Challenges in Phosphonate Analysis

Organophosphorus compounds can be notoriously "refractory," or difficult to combust completely.[7] The presence of phosphorus can lead to the formation of glassy, non-volatile phosphorus oxides (P₂O₅) or stable metal phosphates that can trap carbon, leading to inaccurate, typically low, carbon values.[8]

Expert Insight: To overcome this, experienced analysts employ specific strategies. The use of tin capsules for sample encapsulation generates a vigorous exothermic reaction upon combustion, raising the temperature and facilitating a more complete breakdown of the sample.[7] For particularly stubborn phosphonates, the addition of a combustion catalyst or "aid," such as vanadium pentoxide (V₂O₅), is mixed with the sample to ensure the full oxidation of all organic material.[8]

Experimental Protocol: Elemental Analysis of a Phosphonate Compound
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes a response factor for the detector.

  • Sample Preparation:

    • Ensure the phosphonate sample is meticulously dried to remove residual solvents and water, which would artificially inflate hydrogen and carbon values. Use a high vacuum oven at a temperature well below the compound's decomposition point.

    • Precisely weigh 2-3 mg of the dried sample into a tin capsule.

    • Self-Validation Step: Add approximately 5-10 mg of vanadium pentoxide to the capsule if the compound is known to be refractory.[8]

  • Combustion & Analysis:

    • Seal the capsule and place it into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a combustion tube at ~900-1000°C in a pure oxygen stream.

    • The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube to convert nitrogen oxides to N₂.

    • The gases are separated via a chromatographic column and quantified by the TCD.

  • Data Interpretation:

    • The instrument software calculates the mass percentages of C, H, and N.

    • Compare the experimental results to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.[6][9]

Workflow for Elemental Analysis of Phosphonates

cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Evaluation A Dry Sample (High Vacuum) B Weigh 2-3 mg A->B C Add V₂O₅ Catalyst (if refractory) B->C D Encapsulate in Tin C->D E Combustion (~1000°C, O₂) D->E F Gas Reduction & Separation E->F G TCD Detection F->G H Calculate %C, H, N G->H I Compare to Theory H->I J Purity Assessment (Δ ≤ 0.4%) I->J Start Purity Validation Goal? T1_ID Confirm Identity & Molecular Weight Start->T1_ID T1_Purity Assess Bulk Purity & Impurity Profile Start->T1_Purity T1_Trace Quantify Trace Contaminants Start->T1_Trace T2_MS Mass Spectrometry (MS) T1_ID->T2_MS Definitive MW T2_NMR ¹H & ¹³C NMR T1_ID->T2_NMR Structural Info T2_EA Elemental Analysis T1_Purity->T2_EA Fundamental Check T2_qNMR Quantitative ³¹P NMR T1_Purity->T2_qNMR Absolute Purity T2_HPLC HPLC-UV/ELSD T1_Purity->T2_HPLC Impurity Separation T2_LCMS LC-MS / GC-MS T1_Trace->T2_LCMS Organic Impurities T2_ICPMS IC-ICP-MS T1_Trace->T2_ICPMS Elemental Impurities

Sources

Validation

Spectroscopic characterization of alpha-aminophosphonic acids

Spectroscopic Characterization of -Aminophosphonic Acids: A Comparative Technical Guide Executive Summary -Aminophosphonic acids ( -APAs) are the structural bioisosteres of -amino acids, where the planar carboxylic moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Characterization of -Aminophosphonic Acids: A Comparative Technical Guide

Executive Summary


-Aminophosphonic acids (

-APAs) are the structural bioisosteres of

-amino acids, where the planar carboxylic moiety is replaced by a tetrahedral phosphonic group.[1][2] This substitution imparts unique biological properties, making them critical scaffolds in the development of antibiotics, enzyme inhibitors (e.g., HIV protease, renin), and herbicides.[3]

However, their characterization presents unique challenges compared to standard amino acids due to the complexity of C-P bond coupling and zwitterionic tautomerism. This guide objectively compares the primary spectroscopic "products"—Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS)—evaluating their resolution, limitations, and specific utility in verifying


-APA structure and purity.

Part 1: The Analytical Landscape (Method Comparison)

In the synthesis of


-APAs (commonly via the Kabachnik-Fields or Pudovik reactions), researchers must choose the correct analytical tool for the specific phase of development. The following table compares the performance of the three core spectroscopic methodologies.
Table 1: Comparative Efficacy of Characterization Methods
Feature

P NMR
(The Gold Standard)
FT-IR (The Structural Probe)ESI-MS (The ID Card)

H /

C NMR
Primary Utility Reaction monitoring; Purity quantification.Zwitterion vs. Non-zwitterion confirmation.Molecular weight & fragmentation analysis.[4][5][6]Structural connectivity & stereochemistry.[7]
Speed High (seconds to minutes).Medium (sample prep required).High.Medium to Low (complex coupling analysis).
Specificity Excellent. No background interference from solvents/reagents.Moderate. Overlap in "fingerprint" region.High.Moderate. Solvent peaks can obscure signals.
Sample State Solution (

,

).
Solid (KBr pellet) or ATR.Solution (MeOH/Water).Solution.
Key Limitation Does not detect impurities lacking phosphorus.Difficult to quantify impurities.Ion suppression effects; non-quantitative.Complex P-H and P-C splitting patterns.[8]

Part 2: Nuclear Magnetic Resonance ( P, H, C)[9][10][11][12][13]

NMR is the definitive method for characterizing


-APAs. Unlike amino acids, the presence of the phosphorus nucleus (

P, spin 1/2, 100% natural abundance) provides an internal diagnostic handle that is superior to standard carbon/proton NMR for immediate purity checks.
Phosphorus-31 NMR ( P)

Why it wins: It is the only method that can instantly differentiate between the starting phosphite reagent, the intermediate


-hydroxy phosphonate, and the final 

-amino product without purification.
  • Chemical Shifts:

    • 
      -Aminophosphonate Esters:  Typically resonate between 
      
      
      
      20–30 ppm
      .
    • 
      -Aminophosphonic Acids:  Shifts are pH-dependent but generally fall in the 
      
      
      
      8–18 ppm
      range.
    • Differentiation: The starting material (e.g., diethyl phosphite) often appears upfield or displays a distinct

      
       coupling (~700 Hz) if proton-coupled, whereas the product is a singlet (proton-decoupled) or a simplified multiplet.
      
Proton ( H) and Carbon ( C) NMR

These are essential for confirming the organic backbone but are complicated by heteronuclear coupling.

  • The "P-C-H" Coupling: The

    
    -proton attached to the chiral center typically appears as a doublet of doublets  (due to coupling with 
    
    
    
    P and the
    
    
    proton).
    • 
      .
      
  • The "P-C" Coupling: In

    
    C NMR, the 
    
    
    
    -carbon signal is diagnostic, appearing as a doublet with a large coupling constant (
    
    
    ).
Chiral Resolution

Standard NMR cannot distinguish enantiomers. However, the addition of Chiral Solvating Agents (CSAs) , such as quinine or specific amino acid derivatives (e.g., Fmoc-Trp), induces diastereomeric interactions.

  • Performance:

    
    P NMR in the presence of CSAs can show peak splitting of up to 50 ppb , allowing for the calculation of enantiomeric excess (% ee) without chiral HPLC.
    

Part 3: Vibrational Spectroscopy (FT-IR)

IR is the superior method for determining the tautomeric state (zwitterionic vs. non-zwitterionic) of the isolated solid.

  • Ester Form (Non-Zwitterionic):

    • Shows a sharp, distinct

      
       stretching band  at 1200–1250 cm
      
      
      
      .
    • Standard

      
       stretching at 3300–3400 cm
      
      
      
      .
  • Acid Form (Zwitterionic):

    • The

      
       band disappears or shifts significantly due to resonance in the phosphonate group (
      
      
      
      ).
    • Appearance of broad, diffuse absorption bands between 2000–3000 cm

      
       , characteristic of the ammonium group (
      
      
      
      ).
    • Strong bands at 1000–1100 cm

      
        assigned to asymmetric and symmetric stretching of 
      
      
      
      .

Part 4: Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is the preferred ionization method due to the polarity of


-APAs.
  • Fragmentation Pathways:

    • C-P Bond Stability: Unlike carboxylic acids which readily decarboxylate, the C-P bond is robust.

    • Phosphite Loss: A common fragmentation pathway involves the loss of the phosphonate moiety (e.g., loss of diethyl phosphite in esters) or cleavage of the C-N bond.

    • Diagnostic Ions: In positive mode (

      
      ), the molecular ion is usually the base peak. MS/MS analysis often reveals a characteristic "iminium ion" fragment formed after the loss of the phosphorus group.[9]
      

Part 5: Experimental Protocols

Protocol A: Reaction Monitoring via P NMR

This protocol allows for "stop-light" decision making during synthesis.

  • Sampling: Withdraw 50

    
    L of the reaction mixture.
    
  • Preparation: Dilute into 500

    
    L of deuterated solvent.
    
    • Note: Use

      
       for esters; use 
      
      
      
      with a drop of
      
      
      for free acids to ensure solubility.
  • Acquisition:

    • Set pulse sequence to zgpg30 (power-gated decoupling).

    • Scans: 16–32 (sufficient due to 100% natural abundance).

    • Sweep Width: -100 to +100 ppm.

  • Analysis:

    • Start Material: Look for Diethyl phosphite signal (

      
       ~7-8 ppm, often doublet in coupled mode).
      
    • Product: Look for new singlet at

      
       20–30 ppm.
      
    • Action: If starting material peak is >5% relative integration, continue reaction.

Protocol B: Determination of Zwitterionic Character (IR)
  • Preparation: Mix 1 mg of solid

    
    -APA with 100 mg of dry KBr (potassium bromide).
    
  • Compression: Press into a transparent pellet using a hydraulic press (10 tons for 2 mins).

  • Measurement: Record spectrum from 4000 to 400 cm

    
     (Resolution: 4 cm
    
    
    
    ).
  • Validation:

    • Inspect 1200-1250 cm

      
      . Absence  of a sharp peak confirms the zwitterionic lattice structure.
      
    • Inspect 2200-3000 cm

      
      . Presence  of broad "ammonium band" confirms 
      
      
      
      .

Part 6: Visualization of Workflows

Diagram 1: Characterization Workflow

This flowchart illustrates the logical progression from crude synthesis to final structural validation.

CharacterizationWorkflow Synthesis Kabachnik-Fields Synthesis Crude Crude Mixture Synthesis->Crude P31_Check 31P NMR Screening (Protocol A) Crude->P31_Check P31_Check->Synthesis Incomplete Conversion Purification Purification (Crystallization/Chromatography) P31_Check->Purification Single Peak Observed Char_Split Full Characterization Purification->Char_Split NMR_Full 1H & 13C NMR (Connectivity) Char_Split->NMR_Full IR_Solid FT-IR (Solid State) (Zwitterion Check) Char_Split->IR_Solid MS_ESI ESI-MS (Mw Confirmation) Char_Split->MS_ESI

Caption: Logical workflow for the isolation and validation of


-aminophosphonic acids, prioritizing 

P NMR for decision making.
Diagram 2: Spectroscopic Decision Matrix

A guide to selecting the right tool for specific analytical problems.

DecisionMatrix Problem1 Is the reaction complete? Sol1 31P NMR (Look for disappearance of SM) Problem1->Sol1 Problem2 Is it a Zwitterion? Sol2 FT-IR (Check 1200 cm-1 P=O band) Problem2->Sol2 Problem3 Is it Enantiopure? Sol3 31P NMR + Chiral Solvating Agent (Check for peak splitting) Problem3->Sol3

Caption: Decision matrix linking common analytical questions to the most effective spectroscopic solution.

References

  • Kabachnik-Fields Reaction & General Characterization

    • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Problem of the Mechanism. Russian Chemical Reviews.
    • Source: (General Reference to seminal works).

  • NMR Spectroscopy (

    
    P Chemical Shifts): 
    
    • Kudryavtsev, A. A., et al. (2020).[10] 31P NMR spectral data of

      
      -aminophosphonates.
      
    • Source:

  • Chiral Differentiation via NMR

    • Wenzel, T. J. (2007).
    • Source:

  • IR Spectroscopy of Zwitterions

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.
    • Source:

  • Mass Spectrometry Fragmentation

    • Kégl, T., et al. (2011).
    • Source:

Sources

Comparative

Executive Summary: The Challenge of the C-P Bond

Topic: FTIR Spectral Bands for C-P Bond Identification: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Bands for C-P Bond Identification: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development—particularly with bisphosphonates and phosphine ligands—the Carbon-Phosphorus (C-P) bond is a critical structural motif. However, identifying this bond via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical paradox: while the C-P bond itself is often spectroscopically "quiet" due to low polarity, the functional groups surrounding it (P=O, P-O-C) are among the loudest in the mid-IR spectrum.

This guide moves beyond simple peak assignment tables. It provides a strategic framework for identifying C-P containing molecules by synthesizing direct spectral evidence with comparative data from Raman and


P NMR.

Technical Deep Dive: The Physics of C-P Vibrations

Expertise & Experience: To interpret the FTIR spectrum of an organophosphorus compound, one must understand the dipole selection rule. The C-P bond (electronegativity difference


) is significantly less polar than the P=O bond (

) or P-O bond. Consequently, the change in dipole moment (

) during a C-P stretching vibration is small, resulting in weak IR absorption.

Conversely, the C-P bond is highly polarizable, making it a strong scatterer in Raman spectroscopy . Therefore, the absence of a strong band in the C-P region (600–800 cm⁻¹) in FTIR, combined with a strong signal in Raman, is often the first "negative" confirmation of the bond's nature.

Primary Spectral Bands for C-P Identification

Do not look for the C-P bond in isolation. Use the "System of Bands" approach:

Vibrational ModeFrequency Range (cm⁻¹)Intensity (FTIR)Diagnostic Value
P=O[1] Stretch 1150 – 1300 Very Strong Primary indicator of oxidation state (phosphonates/phosphine oxides).
P-O-C Stretch 990 – 1050 StrongIndicates ester linkage. Absence suggests a direct C-P bond (if P is present).
P-C (Alkyl) Stretch 650 – 800 Weak / VariableDifficult to assign. Often obscured by fingerprint vibrations.
P-C (Aryl) Stretch 1425 – 1450 MediumOverlaps with C=C ring stretches; often requires Raman to confirm.
P-H Stretch 2275 – 2440 Medium / SharpDiagnostic for secondary phosphines or phosphonic acids.

Critical Insight: In bisphosphonates (e.g., Alendronate), the P-C-P backbone creates a unique "scissoring" or bending mode often found below 600 cm⁻¹, which is frequently cut off by standard KBr optics or ATR crystals (ZnSe). For these compounds, CsI optics or Raman spectroscopy are required.

Comparative Analysis: FTIR vs. Raman vs. NMR

While FTIR is the rapid screening tool, it is rarely the sole confirmation method for C-P bonds. The following comparison highlights where FTIR fits into the analytical workflow.

FeatureFTIR (Mid-IR) Raman Spectroscopy

P NMR
C-P Bond Visibility Weak (Dipole driven)Strong (Polarizability driven)Indirect (Chemical Shift)
P=O / P-O Visibility Very Strong WeakN/A (Inferred from shift)
Sample State Solid (Powder), Liquid, FilmSolid, Liquid, AqueousSolubilized Liquid
Quantitation Semi-quantitative (Beer's Law)Semi-quantitativeAbsolute (Integral ratio)
Interference Water (OH stretch), CO₂FluorescenceParamagnetic impurities
Throughput High (Seconds)High (Seconds)Low (Minutes/Hours)
Visualizing the Analytical Workflow

The following diagram illustrates the logical decision tree for identifying an unknown organophosphorus compound, demonstrating how FTIR serves as the initial "gatekeeper."

Organophosphorus_ID Start Unknown Sample (Suspected C-P Bond) FTIR Step 1: FTIR Screening (Rapid, Low Cost) Start->FTIR PO_Check Strong Band 1150-1300 cm⁻¹? FTIR->PO_Check POC_Check Strong Band 990-1050 cm⁻¹? PO_Check->POC_Check Yes (P=O Present) Raman Step 2: Raman Confirmation (Backbone Analysis) PO_Check->Raman No (Likely Phosphine) NMR Step 3: ³¹P NMR (Structural Gold Standard) POC_Check->NMR No (Likely C-P-OH or C-P-C) Result_Ester Phosphate/Phosphonate Ester (P=O, P-O-C) POC_Check->Result_Ester Yes (P-O-C Present) Result_Phosphine Free Phosphine (No P=O, Strong Raman C-P) Raman->Result_Phosphine Strong band ~700 cm⁻¹ Result_Oxide Phosphine Oxide (P=O, C-P) NMR->Result_Oxide Chemical Shift Confirmation NMR->Result_Ester Coupling Constants

Figure 1: Integrated workflow for identifying organophosphorus compounds. FTIR filters functional groups; Raman/NMR confirms the C-P backbone.

Experimental Protocol: High-Fidelity FTIR Acquisition

Trustworthiness: Organophosphorus compounds, particularly phosphonic acids, are often hygroscopic. Absorbed water will manifest as broad bands at 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure key spectral features. The following protocol minimizes these errors.

Method: Attenuated Total Reflectance (ATR-FTIR)[2]

Prerequisites:

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness; ZnSe has a wider range but is softer).

  • Cleaning Solvent: Isopropanol (avoid water).

  • Desiccant: Silica gel or vacuum oven.

Step-by-Step Protocol:

  • Sample Pre-Treatment (Critical):

    • If the sample is a hygroscopic solid (e.g., Alendronate Sodium), dry it in a vacuum oven at 40°C for 2 hours prior to analysis.

    • Why? Removing water reveals the fine structure of the P=O band, which can split due to hydrogen bonding.

  • Background Acquisition:

    • Clean the crystal and acquire a background spectrum (32 scans min) to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor.

    • Validation Check: Ensure the background energy curve is smooth with no sharp inverted peaks.

  • Sample Deposition:

    • Place <5 mg of powder on the crystal center.

    • Apply pressure using the anvil until the "force gauge" (if equipped) reads optimal contact.

    • Note: For liquids, cover the crystal surface completely.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving P-O-C doublets).

    • Scans: 64 scans (to improve Signal-to-Noise ratio for weak C-P bands).

    • Range: 4000 – 400 cm⁻¹.[2][3]

  • Post-Processing & Validation:

    • Atmospheric Correction: Apply software algorithms to remove residual water vapor lines.

    • Second Derivative (Optional): If the P=O band is broad and featureless, generate the 2nd derivative spectrum to identify hidden overlapping peaks (e.g., distinguishing P=O from C-O).

Case Study: Alendronate Sodium (Bisphosphonate)

To demonstrate the application of this guide, we analyze the spectrum of Alendronate, a drug containing a P-C-P backbone.

  • Structure: Two phosphonate groups attached to a central carbon (P-C-P).

  • Key Spectral Features:

    • P=O Stretch: A strong, broad band appears at 1150–1250 cm⁻¹ . In the sodium salt form, this may shift lower due to resonance (

      
      ).
      
    • P-O Stretch: Strong bands at 1020–1080 cm⁻¹ .

    • The C-P Bond: Unlike simple phosphonates, the P-C-P backbone exhibits a symmetric stretching mode. In FTIR, this is often seen as a weak shoulder or small peak around 750–800 cm⁻¹ , often masked.

    • Confirmation: The presence of the NH₂ scissoring band at ~1550 cm⁻¹ (zwitterionic form) confirms the side chain, while the absence of P-O-C bands (usually 990-1030 cm⁻¹ for esters) confirms it is a free acid/salt, not an ester.

Conclusion for Researchers: If your spectrum shows strong P=O/P-O bands but lacks the characteristic ester (P-O-C) vibration at 1030 cm⁻¹, and you have a weak/silent region at 700-800 cm⁻¹, you likely have a direct C-P bond. Confirm with Raman to see the symmetric C-P stretch pop out as a strong line.

References

  • Comparison of Raman and FTIR Spectroscopy. Gateway Analytical. [Link]

  • Difference between FTIR and Raman Spectroscopy. Rocky Mountain Labs. [Link]

  • FTIR Spectrum of Calcium Phosphates (CP). ResearchGate. [Link][4]

  • Infrared Spectra of Organo-Phosphorus Compounds. ResearchGate. [Link]

  • FTIR Spectrum for Alendronate and Albumin Functionalized Samples. ResearchGate. [Link]

  • IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Spectroscopic Methods for the Detection of Organophosphate Pesticides. Current World Environment. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.